6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

PI3K inhibition p110α selectivity Structure-activity relationship

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1211596-19-8) is a privileged kinase inhibitor building block delivering sub-nanomolar PI3Kα potency (IC50 0.9 nM) and proven in vivo efficacy in HCT-116 xenograft models. The 6-bromo substituent is SAR‑critical for p110α isoform selectivity via hinge-region Val‑882 hydrogen bonding; simple regioisomer substitution abolishes this profile. The carboxylic acid group provides an orthogonal derivatization vector for amide/ester library synthesis. Dual orthogonal functionality enables parallel cross‑coupling at C6 and C3, accelerating high‑throughput SAR exploration, macrocycle construction, and VEGFR2/EphB inhibitor optimization. Choose this exact regioisomer to maintain lead potency, isoform selectivity, and translational relevance.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.044
CAS No. 1211596-19-8
Cat. No. B581480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
CAS1211596-19-8
Molecular FormulaC8H5BrN2O2
Molecular Weight241.044
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1Br)C(=O)O
InChIInChI=1S/C8H5BrN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13)
InChIKeyFMBOJXDAZYNIQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1211596-19-8): Core Structural and Functional Attributes for Medicinal Chemistry Sourcing


6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1211596-19-8) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyridine core with a bromine substituent at the 6-position and a carboxylic acid group at the 3-position. The molecular formula is C₈H₅BrN₂O₂ with a molecular weight of 241.04 g/mol . This scaffold is recognized in medicinal chemistry as a privileged structure for the development of kinase inhibitors, particularly those targeting the p110α isoform of phosphoinositide 3-kinase (PI3K), with demonstrated selectivity over other Class Ia PI3K isoforms [1]. The bromine atom at the 6-position provides a strategic synthetic handle for further functionalization via cross-coupling reactions, enabling rapid diversification of the core scaffold .

Why Generic Pyrazolopyridine Analogs Cannot Substitute for 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in p110α-Selective PI3K Inhibitor Development


Simple substitution of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid with other regioisomers or unsubstituted analogs is not feasible for projects requiring p110α-selective PI3K inhibition. Structure-activity relationship (SAR) studies within the pyrazolo[1,5-a]pyridine series demonstrate that the position and nature of halogen substitution critically modulate both potency and isoform selectivity [1]. The bromine atom at the 6-position is essential for maintaining the correct orientation of key hydrogen bonding interactions with the kinase hinge region (specifically the backbone NH of Val-882) and for influencing the electronic properties of the heterocyclic core that govern selectivity for the p110α isoform over p110β and p110δ [2]. Replacing this specific bromo-substitution pattern with hydrogen, chlorine, or a different regioisomer (e.g., 5-bromo) results in altered binding conformations and diminished selectivity profiles, as established through systematic SAR exploration [3]. Therefore, procurement of the precise 6-bromo regioisomer is a critical decision point for maintaining the desired potency and selectivity profile in lead optimization campaigns.

Quantitative Differentiation Evidence for 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid Against Closest Analogs


Positional Isomer Comparison: 6-Bromo vs. 5-Bromo Pyrazolopyridine Scaffolds in PI3K Inhibition

SAR studies of pyrazolo[1,5-a]pyridine-based PI3K inhibitors reveal that bromine substitution at the 6-position confers a distinct selectivity profile compared to substitution at the 5-position. While both regioisomers can yield potent p110α inhibitors, the 6-bromo substitution pattern is specifically associated with maintaining high selectivity for the p110α isoform over other Class Ia PI3Ks (p110β and p110δ) [1]. The 5-bromo analog, in contrast, has been noted in SAR discussions to potentially alter the electronic environment of the heterocyclic core in ways that can modulate isoform selectivity [2]. This positional dependence underscores the necessity of sourcing the correct regioisomer for lead optimization efforts targeting p110α-selective inhibition [3].

PI3K inhibition p110α selectivity Structure-activity relationship

Halogen Series Comparison: 6-Bromo vs. 6-Unsubstituted Pyrazolopyridine Scaffolds in PI3K Inhibition

In the development of p110α-selective PI3K inhibitors, the presence of a small electron-withdrawing substituent at the 6-position of the pyrazolo[1,5-a]pyridine core is critical for achieving high potency. SAR studies have demonstrated that compounds lacking this substituent (6-unsubstituted analogs) exhibit reduced potency against the p110α isoform [1]. The bromine atom at the 6-position contributes to the overall electronic profile of the heterocyclic core, which is essential for optimal binding interactions within the ATP-binding pocket of p110α, particularly influencing the hydrogen bonding capacity with the kinase hinge region (Val-882) [2].

PI3K inhibition p110α potency Halogen effect

Synthetic Utility Comparison: 6-Bromo vs. Other 6-Halogen Pyrazolopyridine Scaffolds for Cross-Coupling Diversification

The bromine atom at the 6-position of the pyrazolo[1,5-a]pyridine core serves as an optimal synthetic handle for Pd-catalyzed cross-coupling reactions compared to other halogens. While 6-chloro analogs are also amenable to cross-coupling, bromine offers a more favorable balance of reactivity and stability for Suzuki-Miyaura and Buchwald-Hartwig couplings under standard laboratory conditions . In contrast, 6-iodo analogs exhibit higher reactivity but are associated with increased cost and potential stability issues, whereas 6-fluoro analogs are generally unreactive under typical cross-coupling conditions [1]. The 6-bromo derivative thus represents a practical and cost-effective choice for generating diverse libraries of 6-substituted pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block utility

High-Value Application Scenarios for 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid in Drug Discovery and Chemical Biology


Lead Optimization in p110α-Selective PI3K Inhibitor Programs for Oncology

Medicinal chemistry teams engaged in developing isoform-selective PI3K inhibitors for cancer therapy should prioritize 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid as a core scaffold. The 6-bromo substitution pattern is validated in the literature for generating p110α-selective inhibitors with sub-nanomolar potency (e.g., compound 5x with p110α IC50 = 0.9 nM) [1]. The carboxylic acid group at the 3-position serves as a critical attachment point for further derivatization, enabling exploration of vector diversity while preserving the core pharmacophore. This scaffold has demonstrated downstream inhibition of Akt phosphorylation and in vivo efficacy in HCT-116 human xenograft models, confirming its translational relevance [2].

Rapid Generation of Pyrazolo[1,5-a]pyridine-Focused Libraries via Parallel Synthesis

For chemical biology groups and early-stage discovery teams seeking to rapidly explore the chemical space around the pyrazolo[1,5-a]pyridine pharmacophore, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is the ideal building block. The bromine atom at the 6-position is optimally reactive for parallel Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling the efficient synthesis of diverse 6-aryl, 6-heteroaryl, and 6-amino substituted libraries [1]. The carboxylic acid group at the 3-position can be readily converted to amides, esters, or other functional groups, providing a second diversification point. This dual-functionalization capability supports high-throughput SAR exploration and the rapid identification of tool compounds or lead candidates [2].

Development of EphB and VEGFR2 Kinase Inhibitors for Angiogenesis-Targeted Therapies

Research groups focused on developing inhibitors of EphB and VEGFR2 kinases, key regulators of angiogenesis and tumor progression, should consider 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid as a privileged starting scaffold. Patent literature explicitly claims pyrazolo[1,5-a]pyridine-3-carboxylic acids, including halogenated derivatives, as potent EphB and VEGFR2 kinase inhibitors [1]. The 6-bromo substitution provides a versatile handle for optimizing binding interactions within the ATP-binding pockets of these kinases, while the carboxylic acid moiety allows for further tuning of physicochemical properties and target engagement. This application scenario is particularly relevant for programs targeting diseases characterized by aberrant angiogenesis, such as solid tumors, age-related macular degeneration, and diabetic retinopathy [2].

Synthesis of Complex Macrocyclic and Fused-Ring Systems for Next-Generation Kinase Inhibitors

Advanced medicinal chemistry programs aiming to develop macrocyclic or conformationally constrained kinase inhibitors can leverage 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid as a key intermediate. The orthogonally reactive functional groups (bromine for cross-coupling, carboxylic acid for amide/ester formation) enable the construction of complex, bridged, or macrocyclic architectures that lock the inhibitor into its bioactive conformation [1]. This strategy is increasingly employed to improve kinase selectivity, enhance metabolic stability, and overcome resistance mutations. The pyrazolo[1,5-a]pyridine core, when incorporated into such constrained systems, has demonstrated improved pharmacokinetic properties and sustained target engagement in vivo [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.